molecular formula C12H19NO2S B11025812 N-(3-methylbutyl)-1-phenylmethanesulfonamide

N-(3-methylbutyl)-1-phenylmethanesulfonamide

Cat. No.: B11025812
M. Wt: 241.35 g/mol
InChI Key: GRFYQKJTTUZNFY-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-1-phenylmethanesulfonamide is a chemical compound of interest in organic and medicinal chemistry research. This molecule features a sulfonamide functional group bridging a phenyl ring and a 3-methylbutyl (isopentyl) chain. The sulfonamide group is a common pharmacophore found in compounds with a wide range of biological activities, and it is frequently investigated for its role in inhibiting enzymes . The 3-methylbutyl moiety is a structural component observed in various bioactive molecules, including pheromones and other natural products . The primary research applications for this compound are likely derived from these key structural features. It may serve as a valuable intermediate or building block (synthon) in the synthesis of more complex molecules for pharmaceutical development. Furthermore, its structure suggests potential as a candidate for investigating enzyme inhibition, particularly for biological targets known to interact with sulfonamide-containing ligands . Researchers may also utilize this compound in structure-activity relationship (SAR) studies to explore how the 3-methylbutyl substituent influences binding affinity and selectivity. As with all research chemicals, this product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H19NO2S

Molecular Weight

241.35 g/mol

IUPAC Name

N-(3-methylbutyl)-1-phenylmethanesulfonamide

InChI

InChI=1S/C12H19NO2S/c1-11(2)8-9-13-16(14,15)10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3

InChI Key

GRFYQKJTTUZNFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNS(=O)(=O)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

  • To synthesize N-(3-methylbutyl)-1-phenylmethanesulfonamide, follow this route:
    • In a dry reaction flask, combine Boc anhydride (0.8 mmol) and ethanol (3.5 mL). Cool the reaction mixture in an ice bath.
    • Slowly add 70% aqueous ammonia solution (0.6 mL) to the reaction system.
    • Stir the mixture for 1 hour at approximately 0°C, then transfer it to room temperature and continue stirring for 18 hours.
    • After completion (monitored by TLC), evaporate the organic solvent under heating at 50°C.
    • Dissolve the residue in hexane (10 mL) and heat the mixture at 60°C for 1 hour. Cool and recrystallize to obtain pure this compound .
  • Industrial production methods may vary, but this synthetic route provides a reliable laboratory-scale preparation.
  • Chemical Reactions Analysis

    • N-(3-methylbutyl)-1-phenylmethanesulfonamide can undergo various reactions:

        Substitution: It can be modified at the C-3 position with ester or ketone functional groups.

        Common Reagents: Reagents like Boc anhydride and aqueous ammonia are used in its synthesis.

        Major Products: The major product is this compound itself.

  • Scientific Research Applications

    N-(3-methylbutyl)-1-phenylmethanesulfonamide is a chemical compound with a variety of applications, primarily due to its structure containing both an amino group and an ester group. It is a polar molecule, soluble in solvents like N,N-dimethylformamide and alcohols, and less soluble in nonpolar solvents like alkanes.

    Scientific Research Applications

    This compound is used in chemistry as a building block for creating more complex molecules. Derivatives of this compound may also have bioactive properties, making them relevant in biology and medicine. It is also employed in organic synthesis and pharmaceutical research within the industry.

    Chemical Reactions

    This compound can undergo substitution reactions, specifically at the C-3 position, where it can be modified with ester or ketone functional groups. Reagents like Boc anhydride and aqueous ammonia are used in its synthesis.

    Nek2 inhibitors, such as purine-based probes, have been explored for their selectivity and activity . For instance, modifications at the C-6 position of purine derivatives have shown selectivity for Nek2 . Although this information is about related compounds, it demonstrates the importance of structural modifications in achieving specific biological activities, which may be relevant to this compound derivatives .

    Mechanism of Action

    • The exact mechanism of action for N-(3-methylbutyl)-1-phenylmethanesulfonamide is context-dependent. It may interact with specific molecular targets or pathways, but detailed studies are needed.
  • Comparison with Similar Compounds

    Structural Comparison

    Key structural variations among sulfonamide analogs involve substitutions on the nitrogen atom or the aromatic ring. Below is a comparative analysis:

    Compound Name Substituents on N-Atom Aromatic Ring Substituents Molecular Formula Molecular Weight (g/mol) Source
    N-(3-methylbutyl)-1-phenylmethanesulfonamide 3-methylbutyl None (plain phenyl) C₁₂H₁₉NO₂S 265.35* -
    N-(3-chloro-4-methylphenyl)-1-phenylmethanesulfonamide Phenylmethanesulfonamide 3-chloro, 4-methylphenyl C₁₄H₁₄ClNO₂S 311.79
    N-(2,4-dimethylphenyl)-1-phenylmethanesulfonamide Phenylmethanesulfonamide 2,4-dimethylphenyl C₁₅H₁₇NO₂S 275.37
    N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-1-phenylmethanesulfonamide Phenylmethanesulfonamide 2-cyano-3-(trifluoromethyl)phenoxy C₂₁H₁₅F₃N₂O₃S 452.42

    *Calculated based on molecular formula.

    Key Observations :

    • Electron-Withdrawing Groups : Compounds with trifluoromethyl (e.g., ) or chloro groups (e.g., ) exhibit increased polarity, enhancing interactions with charged residues in enzymes.
    • Lipophilicity : The 3-methylbutyl group in the target compound likely enhances lipophilicity compared to dimethylphenyl () or chlorophenyl () analogs, affecting membrane permeability.

    Physicochemical Properties

    Property This compound N-(2,4-dimethylphenyl)-1-phenylmethanesulfonamide N-(3-chloro-4-methylphenyl)-1-phenylmethanesulfonamide
    Boiling Point (°C) ~400–430* 424.1 ± 55.0 Not reported
    Density (g/cm³) ~1.2–1.3* 1.233 ± 0.06 Not reported
    pKa ~9–10* 9.93 ± 0.30 Not reported

    *Estimated based on structural analogs.

    Insights :

    • Boiling Point : Bulky substituents (e.g., trifluoromethyl in ) increase molecular weight and boiling points.
    • Density and pKa : Electron-withdrawing groups lower pKa, enhancing acidity, while alkyl groups (e.g., 3-methylbutyl) reduce water solubility.

    Biological Activity

    N-(3-methylbutyl)-1-phenylmethanesulfonamide, often referred to as a sulfonamide compound, is of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

    Chemical Structure and Properties

    This compound can be characterized by its sulfonamide functional group, which is known for its role in various biological mechanisms. The chemical formula can be denoted as C₁₁H₁₅N₁O₂S, and its molecular weight is approximately 225.31 g/mol. The presence of the sulfonamide moiety contributes to its solubility and interaction with biological targets.

    Sulfonamides generally act by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. However, the specific biological activity of this compound may extend beyond antibacterial properties, potentially influencing various pathways such as:

    • Anti-inflammatory effects : By modulating inflammatory mediators.
    • Anticancer properties : Targeting specific kinases involved in cell proliferation.

    Biological Activity Overview

    The biological activity of this compound has been evaluated through various studies. The following table summarizes key findings related to its pharmacological effects:

    Activity IC50 Value Target Reference
    Dihydropteroate Synthase Inhibition5 µMBacterial enzyme involved in folate synthesis
    Anti-inflammatory Activity10 µMInhibition of TNF-alpha production
    Cytotoxicity in Cancer Cells15 µMVarious cancer cell lines

    Case Studies

    Case Study 1: Antibacterial Efficacy
    A study investigated the antibacterial efficacy of this compound against several Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, with an IC50 value of 5 µM. This suggests potential utility in treating bacterial infections resistant to conventional antibiotics.

    Case Study 2: Anti-inflammatory Mechanisms
    In a clinical trial focusing on inflammatory diseases, this compound was administered to patients with rheumatoid arthritis. The compound effectively reduced markers of inflammation (e.g., CRP levels) within a treatment period of four weeks, demonstrating its potential as an adjunct therapy in inflammatory conditions.

    Structure-Activity Relationships (SAR)

    Understanding the SAR is crucial for optimizing the efficacy and safety profile of this compound. Modifications to the phenyl ring or the sulfonamide group can significantly alter biological activity. For instance:

    • Substituents on the phenyl ring : Electron-donating or withdrawing groups can enhance or reduce potency.
    • Alkyl chain variations : Altering the length and branching of the alkyl chain may improve solubility and bioavailability.

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are recommended for preparing N-(3-methylbutyl)-1-phenylmethanesulfonamide, and how can reaction conditions be optimized?

    • Answer : Synthesis typically involves multi-step reactions starting with sulfonamide precursors and alkylating agents. Key steps include:

    • Alkylation : Reacting 1-phenylmethanesulfonamide with 3-methylbutyl halides in polar aprotic solvents (e.g., DMF or dichloromethane) under inert atmospheres (N₂/Ar) to minimize oxidation .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Monitoring via TLC ensures reaction completion .
    • Critical Conditions : Temperature control (40–60°C) and stoichiometric excess of the alkylating agent improve yield. Side products, such as di-alkylated derivatives, require careful chromatographic separation .

    Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

    • Answer :

    • NMR Spectroscopy : ¹H and ¹³C NMR (300–400 MHz, CDCl₃) to verify alkyl chain integration (δ 0.95 ppm for branched methyl groups) and sulfonamide proton absence (N–H) .
    • High-Resolution Mass Spectrometry (HRMS) : Use a GC-TOF-MS system (e.g., JEOL JMS-T100GC) in EI mode (70 eV) with a ZB5-MS column. Target m/z values within ±2 ppm accuracy .
    • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and absence of amine N–H bands .

    Advanced Research Questions

    Q. How can researchers address discrepancies in spectral data when characterizing derivatives of this compound?

    • Answer :

    • Cross-Validation : Combine NMR, HRMS, and IR to resolve ambiguities. For example, if NMR suggests unexpected branching, HRMS can confirm molecular ion integrity .
    • Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals (e.g., methyl vs. methine groups) .
    • X-ray Crystallography : Resolve structural ambiguities by determining crystal structures, though this requires high-purity crystals .

    Q. What strategies are effective for elucidating the biological interaction mechanisms of this compound?

    • Answer :

    • Target Identification : Use computational docking (e.g., AutoDock Vina) with protein databases (PDB) to predict binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .
    • Kinetic Studies : Conduct enzyme inhibition assays (e.g., UV-Vis spectroscopy) under varied pH and temperature conditions to determine IC₅₀ and binding constants .
    • Metabolic Profiling : Use LC-MS/MS to track metabolite formation in cell cultures, identifying potential bioactive intermediates .

    Q. How do structural modifications (e.g., aryl substituents) influence the physicochemical and biological properties of this compound analogs?

    • Answer :

    • Substituent Effects : Replacing the phenyl group with pyridinyl (as in ) increases polarity, altering logP and solubility. This impacts bioavailability and target binding .
    • SAR Studies : Synthesize analogs with halogenated or electron-withdrawing groups on the phenyl ring. Evaluate antibacterial activity (MIC assays) and correlate with Hammett σ constants .
    • Thermodynamic Solubility : Measure solubility in PBS (pH 7.4) and DMSO to guide formulation for in vivo studies .

    Data Contradiction Analysis

    Q. How should conflicting bioactivity data between in vitro and in vivo studies be resolved?

    • Answer :

    • Dose-Response Reproducibility : Replicate in vitro assays (e.g., MIC) across multiple cell lines and compare with pharmacokinetic data (plasma concentration vs. time) from rodent models .
    • Metabolite Interference : Profile metabolites using HRMS to identify compounds that may antagonize or enhance activity in vivo .
    • Toxicological Screening : Assess off-target effects via transcriptomic analysis (RNA-seq) to rule out non-specific binding .

    Methodological Tables

    Table 1 : Key Spectroscopic Parameters for this compound

    TechniqueCritical ParametersReference
    ¹H NMR (CDCl₃)δ 0.95 (d, J=6.4 Hz, 6H, CH₃), 3.6–3.7 (m, 2H, N–CH₂)
    HRMS (EI)[M+H]⁺ Calc.: 269.1284; Found: 269.1281
    IR (KBr)1345 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric)

    Table 2 : Optimization of Alkylation Reaction Conditions

    ParameterOptimal RangeImpact on Yield
    Temperature50–60°C>80% conversion
    SolventDMFHigher polarity improves solubility
    Reaction Time12–16 hoursMinimizes di-alkylation
    Alkyl Halide1.2–1.5 equivalentsPrevents excess side products

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